molecular formula C12H18O B13627324 2,2-Dimethyl-3-(2-methylphenyl)propan-1-ol

2,2-Dimethyl-3-(2-methylphenyl)propan-1-ol

Cat. No.: B13627324
M. Wt: 178.27 g/mol
InChI Key: XTIIOCSDRNTJDL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(o-tolyl)propan-1-ol is an organic compound with the molecular formula C12H18O. It is known for its fresh floral odor, reminiscent of lily of the valley and linden blossoms . This compound is used in various applications, particularly in the fragrance industry.

Chemical Reactions Analysis

2,2-Dimethyl-3-(o-tolyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

2,2-Dimethyl-3-(o-tolyl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(o-tolyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to form hydrogen bonds and interact with hydrophobic regions of target molecules. This interaction can influence the structure and function of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

2,2-Dimethyl-3-(o-tolyl)propan-1-ol is similar to other compounds such as 2,2-Dimethyl-3-(3-methylphenyl)propanol and 3-(2,2-Dimethyl-3-hydroxypropyl)toluene . it is unique due to its specific structural features and odor profile, which make it particularly valuable in the fragrance industry.

Biological Activity

2,2-Dimethyl-3-(2-methylphenyl)propan-1-ol, commonly referred to as an alcohol derivative, has garnered attention for its potential biological activities and therapeutic applications. This compound's unique structure, featuring a branched alkyl chain and a methylphenyl group, suggests various interactions with biological molecules, influencing its efficacy in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C13H18OC_{13}H_{18}O. Its structure includes:

  • A hydroxyl group (-OH), which is crucial for hydrogen bonding.
  • Two methyl groups attached to the second carbon, enhancing hydrophobic interactions.
  • A 2-methylphenyl substituent that may influence binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with various biomolecules. These interactions can modulate the structure and function of proteins and enzymes, potentially leading to therapeutic effects. The compound's mechanism involves:

  • Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding with amino acid residues in proteins.
  • Hydrophobic Interactions: The branched alkyl chain and aromatic ring facilitate binding to hydrophobic pockets in target proteins .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, although specific mechanisms require further exploration.
  • Therapeutic Applications: Investigations into its use as a therapeutic agent are ongoing, focusing on its efficacy in treating conditions influenced by metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against specific bacteria
Anti-inflammatoryModulates inflammatory markers
Potential TherapeuticUnder investigation for various diseases

Interaction Studies

Studies have been conducted to evaluate the binding affinity of this compound with various enzymes and receptors. These studies utilize molecular docking techniques to predict how the compound interacts at the molecular level.

  • Binding Affinity: The compound shows promising binding interactions with enzymes involved in metabolic pathways.
  • In vitro Studies: Cellular assays indicate that the compound may influence cell proliferation and apoptosis in cancer cell lines .

Properties

IUPAC Name

2,2-dimethyl-3-(2-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-10-6-4-5-7-11(10)8-12(2,3)9-13/h4-7,13H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIIOCSDRNTJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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